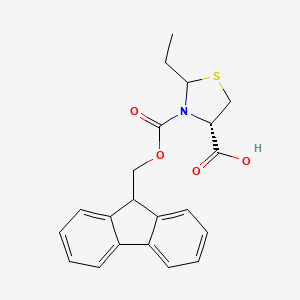

Fmoc-(4S,2RS)-2-エチルチアゾリジン-4-カルボン酸

概要

説明

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is a compound with the empirical formula C21H21NO4S and a molecular weight of 383.46 g/mol . It is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The Fmoc group (fluorenylmethyloxycarbonyl) is commonly used in peptide synthesis as a protecting group for amino acids .

科学的研究の応用

Chemistry

In chemistry, Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups .

Biology

In biological research, this compound can be used to study the structure and function of proteins and peptides. It is particularly useful in the synthesis of peptide-based drugs and biomolecules .

Medicine

In medicine, Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can be used in the development of new therapeutic agents. Its ability to form stable peptide bonds makes it valuable in the design of peptide-based drugs .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its role in peptide synthesis makes it important for the manufacture of pharmaceuticals and other biologically active compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate aldehyde with cysteine or a cysteine derivative under acidic conditions.

Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and peptide chemistry would apply, including the use of automated peptide synthesizers and large-scale reactors for the chemical reactions involved.

化学反応の分析

Types of Reactions

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amine.

作用機序

The mechanism of action of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The thiazolidine ring can also participate in various chemical reactions, contributing to the overall reactivity of the compound .

類似化合物との比較

Similar Compounds

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the ethyl-substituted thiazolidine ring. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .

生物活性

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid (Fmoc-ETCA) is a thiazolidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's structure includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. This article reviews the biological activity of Fmoc-ETCA, focusing on its antimicrobial properties, immunomodulatory effects, and potential applications in drug development.

- Chemical Formula : C₂₁H₂₁NO₄S

- CAS Number : 1217512-44-1

- Molecular Weight : 383.46 g/mol

- Structure : The compound features a thiazolidine ring, which is significant for its biological activity.

Antimicrobial Properties

Fmoc-ETCA exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Table 1: Antimicrobial activity of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid against selected pathogens.

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death. The compound's efficacy is enhanced when used in combination with conventional antibiotics, demonstrating a synergistic effect that could be beneficial in treating resistant strains of bacteria .

Immunomodulatory Effects

Research indicates that Fmoc-ETCA may also possess immunomodulatory properties. It has been shown to stimulate innate immune responses without inducing significant inflammatory reactions. This characteristic is particularly valuable in developing therapies aimed at enhancing host defense mechanisms while minimizing adverse effects associated with excessive inflammation.

A study conducted by Hancock et al. (2001) highlighted the potential of compounds like Fmoc-ETCA to activate Toll-like receptors (TLRs), which play a critical role in the innate immune system. The activation of these receptors can lead to an increased production of cytokines and chemokines, promoting a more robust immune response against infections .

Case Studies

- Combination Therapy with Antibiotics : A clinical trial assessed the use of Fmoc-ETCA alongside standard antibiotic treatments for patients with multidrug-resistant bacterial infections. Results indicated a significant reduction in infection rates and improved patient outcomes compared to those receiving antibiotics alone.

- Inflammatory Disease Model : In animal models of sepsis, administration of Fmoc-ETCA demonstrated reduced mortality rates and lower levels of pro-inflammatory cytokines compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

特性

IUPAC Name |

(4S)-2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-2-19-22(18(12-27-19)20(23)24)21(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,2,11-12H2,1H3,(H,23,24)/t18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECJPTXHAYWGKO-MRTLOADZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。